Compound Description: SGX523 is a potent inhibitor of the c-MET receptor tyrosine kinase, initially developed as a potential anti-cancer drug. [] While exhibiting promising activity, SGX523 demonstrated species-dependent toxicity, notably renal complications in humans attributed to crystal deposits. [] Further investigation revealed that SGX523 undergoes species-specific metabolism, primarily by aldehyde oxidase (AO) in monkeys and humans. [] This metabolic pathway leads to the formation of a metabolite, M11, with significantly lower solubility, potentially explaining the observed renal issues. []
Relevance: Although SGX523 differs significantly in overall structure from N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, the shared presence of the [, , ]triazolo[4,3-b]pyridazine core highlights a structural link. This connection suggests potential shared chemical properties or reactivity patterns. Moreover, the study of SGX523 emphasizes the importance of understanding metabolic pathways and species-specific differences in drug development, a crucial consideration for any compound containing the [, , ]triazolo[4,3-b]pyridazine moiety, including N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide.
Compound Description: M11 is a key metabolite of SGX523, formed through the action of aldehyde oxidase, primarily in monkeys and humans. [] This metabolite exhibits significantly reduced solubility compared to the parent compound, SGX523. [] The formation and accumulation of M11 are implicated in the renal toxicity observed in clinical trials of SGX523. [] This case highlights the importance of considering metabolic products and their physicochemical properties during drug development.
Relevance: While not structurally identical to N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, M11 shares the crucial [, , ]triazolo[4,3-b]pyridazine core structure. The identification of M11 as a significantly less soluble metabolite of SGX523 emphasizes the need to assess the metabolic fate of any compound containing this core structure, including N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide. Understanding potential metabolic transformations of this core is essential for predicting potential toxicity and interpreting biological activity.
Compound Description: Designed as a potential improvement upon Compound 1, Compound 2 aimed to reduce bioactivation by introducing a metabolic soft spot in the form of a naphthyridine ring alkoxy substituent. [] While the primary metabolic transformation did shift towards this introduced group, Compound 2 still exhibited glutathione conjugation of the isothiazole ring, albeit at a reduced rate. [] Covalent binding to proteins was also observed, indicating continued bioactivation. []
Relevance: Both Compound 2 and N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide belong to the same chemical series characterized by the presence of the [, , ]triazolo[4,3-b]pyridazine system. [] While Compound 2 retains the potentially liable isothiazole ring, its development and subsequent metabolic profiling provide valuable insights. The observation that introducing a metabolic soft spot did not entirely eliminate the bioactivation of the isothiazole highlights the persistent challenge of mitigating metabolic liabilities. This information is crucial when considering the development of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, underlining the need for thorough metabolic profiling and potential structural modifications to address potential toxicity concerns.
N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives
Compound Description: These compounds, synthesized from 3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)aniline, were investigated for their antimicrobial activity. [] Preliminary evaluations demonstrated good to moderate activity against various microorganisms, indicating their potential as lead compounds for antimicrobial drug development.
Relevance: This group of compounds exhibits a direct structural link to N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, sharing the central [, , ]triazolo[4,3-b]pyridazine moiety. [] The difference lies in the substitution pattern on this core. While N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide features a methoxy group at the 6-position and a substituted methyl group at the 3-position, these derivatives have a methyl group at the 6-position and a substituted phenyl ring at the 3-position. Despite these differences, the shared core structure suggests that N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide might exhibit antimicrobial properties, prompting further investigation into this possibility.
Compound Description: This series of compounds, synthesized from substituted triazoles, was designed and synthesized as potential antibacterial agents. [] Their structures incorporate a triazolothiadiazine ring system, reflecting a focus on exploring heterocyclic frameworks for antibacterial activity.
Relevance: While not directly containing the [, , ]triazolo[4,3-b]pyridazine core of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, these derivatives highlight the broader research context of utilizing heterocyclic systems, particularly those incorporating triazole rings, for developing antimicrobial agents. [] This connection suggests a potential application for N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide in the field of antimicrobial research, considering its own triazole-containing structure.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.